Cas no 1041593-26-3 (2-(2-Naphthyloxy)benzonitrile)

2-(2-Naphthyloxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Naphthalen-2-yloxy)benzonitrile
- 2-(2-Naphthyloxy)benzonitrile
- 2-(2-naphthalenyloxy)Benzonitrile
- 2-naphthalen-2-yloxybenzonitrile
- 5196AJ
- SY013635
- AX8280675
-
- MDL: MFCD12618618
- インチ: 1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H
- InChIKey: QGWGXDZTSVIHTI-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=C1C#N)C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
計算された属性
- せいみつぶんしりょう: 245.08400
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 344
- トポロジー分子極性表面積: 33
じっけんとくせい
- PSA: 33.02000
- LogP: 4.50378
2-(2-Naphthyloxy)benzonitrile セキュリティ情報
2-(2-Naphthyloxy)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(2-Naphthyloxy)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89280-1g |
2-(Naphthalen-2-yloxy)benzonitrile |
1041593-26-3 | 1g |
¥1069.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89280-5g |
2-(Naphthalen-2-yloxy)benzonitrile |
1041593-26-3 | 5g |
¥3689.0 | 2021-09-08 | ||
TRC | N378668-500mg |
2-(2-Naphthyloxy)benzonitrile |
1041593-26-3 | 500mg |
$ 135.00 | 2022-06-03 | ||
Alichem | A219006360-10g |
2-(Naphthalen-2-yloxy)benzonitrile |
1041593-26-3 | 95% | 10g |
$427.28 | 2023-09-04 | |
eNovation Chemicals LLC | D781304-5g |
2-(2-Naphthyloxy)benzonitrile |
1041593-26-3 | 95% | 5g |
$300 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852375-5g |
2-(2-Naphthyloxy)benzonitrile |
1041593-26-3 | 95% | 5g |
¥2,097.00 | 2022-01-10 | |
Chemenu | CM141018-5g |
2-(Naphthalen-2-yloxy)benzonitrile |
1041593-26-3 | 95% | 5g |
$330 | 2023-11-26 | |
Ambeed | A186973-1g |
2-(2-Naphthyloxy)benzonitrile |
1041593-26-3 | 95+% | 1g |
$79.0 | 2024-04-26 | |
1PlusChem | 1P0094C3-250mg |
2-(2-Naphthyloxy)benzonitrile |
1041593-26-3 | ≥95% | 250mg |
$97.00 | 2023-12-26 | |
Aaron | AR0094KF-5g |
2-(2-Naphthyloxy)benzonitrile |
1041593-26-3 | 95% | 5g |
$354.00 | 2025-02-10 |
2-(2-Naphthyloxy)benzonitrile 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
2-(2-Naphthyloxy)benzonitrileに関する追加情報
2-(2-Naphthyloxy)benzonitrile: A Comprehensive Overview
The compound with CAS No. 1041593-26-3, commonly referred to as 2-(2-Naphthyloxy)benzonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a naphthyl group with a benzonitrile moiety, making it a versatile building block for various applications. In this article, we will delve into the properties, synthesis, applications, and recent research findings related to 2-(2-Naphthyloxy)benzonitrile.
2-(2-Naphthyloxy)benzonitrile is an aromatic heterocyclic compound with a naphthyl group attached to a benzonitrile via an ether linkage. The naphthyl group contributes to the molecule's extended conjugation system, enhancing its electronic properties. This feature makes it particularly useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Recent studies have demonstrated that the compound exhibits excellent charge transport properties, making it a promising candidate for next-generation electronic devices.
The synthesis of 2-(2-Naphthyloxy)benzonitrile typically involves a multi-step process that includes nucleophilic substitution and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. For instance, a study published in *Journal of Organic Chemistry* highlighted a novel approach using palladium-catalyzed cross-coupling reactions, which significantly improved the reaction efficiency. This advancement not only simplifies the synthesis process but also reduces the environmental impact associated with traditional methods.
In terms of applications, 2-(2-Naphthyloxy)benzonitrile has found its niche in the pharmaceutical industry. Its ability to act as a bioisostere in drug design has been extensively studied. A recent paper in *Nature Communications* reported that the compound can serve as a scaffold for developing new anticancer agents due to its ability to inhibit specific protein kinases involved in tumor progression. This discovery underscores the potential of 2-(2-Naphthyloxy)benzonitrile in drug discovery and development.
Moreover, 2-(2-Naphthyloxy)benzonitrile has shown promise in the field of materials science. Its high thermal stability and excellent optical properties make it an ideal candidate for use in organic photovoltaic (OPV) devices. A team of researchers at Stanford University demonstrated that incorporating this compound into OPV architectures significantly enhances light absorption and charge separation efficiency. These findings have opened new avenues for improving the efficiency and sustainability of solar energy technologies.
Recent advancements in computational chemistry have also shed light on the electronic structure of 2-(2-Naphthyloxy)benzonitrile. Density functional theory (DFT) calculations reveal that the molecule exhibits unique π-conjugation patterns, which contribute to its exceptional electronic properties. These insights are crucial for designing new materials with tailored functionalities for specific applications.
In conclusion, CAS No. 1041593-26-3, or 2-(2-Naphthyloxy)benzonitrile, is a versatile compound with a wide range of applications across multiple disciplines. From organic electronics to drug discovery, this molecule continues to be a focal point for researchers seeking innovative solutions. As ongoing studies uncover new properties and applications, 2-(2-Naphthyloxy)benzonitrile is poised to play an increasingly important role in advancing modern science and technology.
1041593-26-3 (2-(2-Naphthyloxy)benzonitrile) 関連製品
- 16932-49-3(2,6-Dimethoxybenzonitrile)
- 6609-56-9(2-Methoxybenzonitrile)
- 16000-39-8(2-Methoxy-1-naphthonitrile)
- 2571-54-2(2,4,6-Trimethoxybenzonitrile)
- 152775-45-6(3,5-Dimethyl-4-methoxybenzonitrile)
- 53078-69-6(2-Methoxy-4-methylbenzonitrile)
- 4107-65-7(2,4-Dimethoxybenzonitrile)
- 5312-97-0(2,5-Dimethoxybenzonitrile)
- 53078-70-9(2-Methoxy-5-methylbenzonitrile)
- 6476-32-0(2-Phenoxybenzonitrile)
